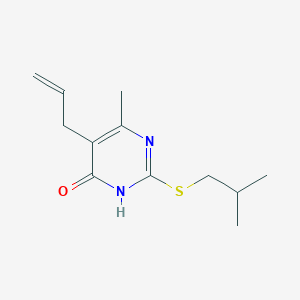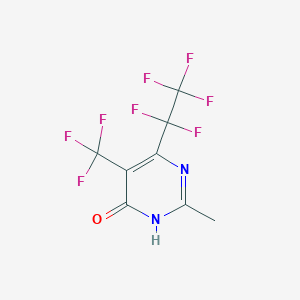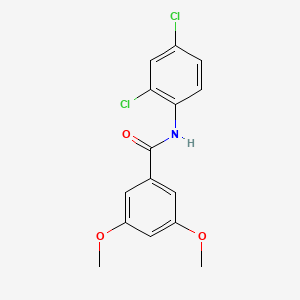![molecular formula C13H20N4O2S B3725635 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide](/img/structure/B3725635.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide
Vue d'ensemble
Description
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide, also known as ACT or Actinomycin D, is a potent antibiotic and anticancer agent. It is a member of the actinomycin family of antibiotics, which are produced by Streptomyces bacteria. ACT has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide binds to DNA and inhibits RNA polymerase, which prevents transcription of DNA into RNA. This leads to inhibition of protein synthesis and ultimately cell death. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide also binds to chromatin and alters its structure, which affects gene expression.
Biochemical and Physiological Effects:
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide has been shown to have potent anticancer activity in vitro and in vivo. It has been used to treat a variety of cancers, including leukemia, lymphoma, and solid tumors. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide has also been shown to have immunosuppressive effects, which make it useful in the treatment of autoimmune diseases and organ transplantation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide is a potent and specific inhibitor of RNA polymerase, which makes it a valuable tool for studying transcription. However, it is also toxic to cells at high concentrations, which limits its use in cell culture experiments. Additionally, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide is not stable in aqueous solutions, which makes it difficult to use in vivo.
Orientations Futures
There are several directions for future research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide in combination with other drugs to enhance its anticancer activity. Finally, the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide in targeted drug delivery systems is an area of active research.
Applications De Recherche Scientifique
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide has been used extensively in scientific research as a tool to study DNA and RNA synthesis. It is a potent inhibitor of RNA polymerase, which is the enzyme responsible for transcribing DNA into RNA. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide has also been used to study the structure and function of chromatin, which is the complex of DNA and proteins that make up the chromosomes in eukaryotic cells.
Propriétés
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(12(19)15-9-5-3-2-4-6-9)20-13-16-10(14)7-11(18)17-13/h7-9H,2-6H2,1H3,(H,15,19)(H3,14,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQKYDVLJONKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)benzoate](/img/structure/B3725559.png)
![3-[(3,4-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3725564.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3725572.png)

![4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B3725589.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3725643.png)